molecular formula C23H24N2O4S B3577756 N~2~-(4-methoxyphenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-methoxyphenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3577756
M. Wt: 424.5 g/mol
InChI Key: HHRIAKHOQXAAOX-UHFFFAOYSA-N
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Description

N~2~-(4-methoxyphenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxyphenyl, methylbenzyl, and phenylsulfonyl groups attached to a glycinamide backbone. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-18-8-10-19(11-9-18)16-24-23(26)17-25(20-12-14-21(29-2)15-13-20)30(27,28)22-6-4-3-5-7-22/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRIAKHOQXAAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl halide and a suitable base.

    Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst.

    Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride and a base.

Industrial Production Methods

Industrial production of N2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-methoxyphenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and bases (NaOH, KOH) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

N~2~-(4-methoxyphenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(4-methoxyphenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)alaninamide: Similar structure but with an alaninamide backbone.

    N~2~-(4-methoxyphenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)valinamide: Similar structure but with a valinamide backbone.

Uniqueness

N~2~-(4-methoxyphenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(4-methoxyphenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

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